

Managing moisture sensitivity of Divinyl tetramethyldisiloxane during experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Divinyl tetramethyldisiloxane**

Cat. No.: **B8804842**

[Get Quote](#)

Technical Support Center: Divinyl tetramethyldisiloxane (DVTMS)

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of **Divinyl tetramethyldisiloxane** (CAS No. 2627-95-4) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Divinyl tetramethyldisiloxane** and why is it moisture-sensitive?

A1: **Divinyl tetramethyldisiloxane**, also known as 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is an organosilicon compound with the formula $O(SiMe_2CH=CH_2)_2$.^[1] It is widely used in the synthesis of silicone polymers, elastomers, and resins, serving as a key crosslinking agent or terminating agent in reactions like hydrosilylation.^{[2][3]} Its moisture sensitivity stems from the reactivity of the siloxane bond (Si-O-Si), which can undergo hydrolysis in the presence of water. This reaction can lead to the formation of silanols and other undesirable byproducts, compromising the purity and reactivity of the material in subsequent experimental steps.^{[4][5]}

Q2: How should I properly store **Divinyl tetramethyldisiloxane**?

A2: To maintain its integrity, DVTMS should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.^{[6][7]} The storage area should be away from heat, sparks, open

flames, and other ignition sources.^{[8][9]} It is crucial to prevent exposure to moist air or water. ^[10] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.^[6]

Q3: What are the signs of moisture contamination in DVTMS?

A3: Visual inspection may not always reveal moisture contamination. However, signs can include a change in the liquid's clarity or the presence of particulate matter. The most definitive indicators of contamination are often seen during experiments, such as inconsistent reaction rates, lower yields, or the formation of unexpected side products. For definitive quantification of water content, analytical methods are required.

Q4: What happens chemically if DVTMS is contaminated with water?

A4: Water contamination leads to the hydrolysis of the siloxane bond in the DVTMS molecule. This reaction breaks the Si-O-Si linkage, forming vinyl-functional silanol species. These silanols can then undergo self-condensation to form larger siloxane oligomers or polymers, altering the material's properties and affecting its performance in controlled polymerization reactions.

Q5: How can I dry DVTMS if I suspect moisture contamination?

A5: While preventing contamination is the best approach, contaminated DVTMS can be dried using standard laboratory techniques for drying aprotic solvents. This may include distillation from a suitable drying agent (e.g., calcium hydride) under an inert atmosphere. The choice of method should be carefully considered based on the scale of the operation and the specific requirements of the subsequent experiment. Always perform such procedures with appropriate safety precautions in a well-ventilated fume hood.

Q6: What are the best practices for handling DVTMS during an experiment?

A6:

- **Inert Atmosphere:** Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to minimize exposure to ambient moisture.

- Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use, typically by oven-drying and cooling under an inert gas stream.
- Proper Dispensing: Use dry syringes or cannulas for transferring the liquid.
- Safety Precautions: Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[8] Ensure adequate ventilation and ground all equipment to prevent static discharge.[6][9]

Q7: Which analytical techniques can confirm the moisture content in DVTMS?

A7: Several techniques can determine water content in chemical samples.[11]

- Karl Fischer (KF) Titration: This is the most accurate and specific method for determining the water content of a substance.[12] It is based on a quantitative reaction of iodine with water.
- Thermogravimetric Analysis (TGA): TGA measures weight loss as a sample is heated. It can detect the evaporation of water and other volatiles, and can sometimes distinguish between free and bound water based on the temperature at which the weight loss occurs.[13][14]
- Spectroscopic Methods: Techniques like infrared (IR) spectroscopy can detect the presence of water but are generally less quantitative than KF titration or TGA for this purpose.[12]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Inconsistent or low reaction yields	Moisture contamination of DVTMS, solvents, or other reagents. The vinyl groups may have been compromised or the reagent may have polymerized.	Verify the dryness of all reagents and solvents. Handle DVTMS under a strict inert atmosphere. Use freshly opened bottles or re-purify the DVTMS if contamination is suspected.
Formation of unexpected byproducts (e.g., gels, precipitates)	Hydrolysis of DVTMS has led to the formation of silanols, which have then condensed to form polysiloxanes.	Implement rigorous anhydrous handling techniques. Ensure all reaction components are free from water. Analyze the byproduct to confirm its identity.
Cloudy appearance of the DVTMS liquid	The reagent has been exposed to moisture, leading to hydrolysis and the formation of insoluble siloxane species.	Do not use the reagent. If possible, purify by distillation under an inert atmosphere. Otherwise, procure a new, unopened bottle.
Inconsistent performance in polymerization	The molar mass and reactivity of the DVTMS have been altered due to partial hydrolysis and condensation.	Use Karl Fischer titration to quantify the water content of your DVTMS before use. Establish a strict upper limit for acceptable moisture content for your specific application.

Quantitative Data

The following table summarizes key properties of **Divinyl tetramethyldisiloxane**.

Property	Value	Reference(s)
CAS Number	2627-95-4	[2] [4]
Molecular Formula	C ₈ H ₁₈ OSi ₂	[2] [4]
Molecular Weight	186.4 g/mol	[2] [4]
Appearance	Clear, colorless liquid	[2] [4]
Boiling Point	139 °C	[1] [4]
Melting Point	-99 °C	[15]
Density	0.809 g/mL at 25 °C	[4] [15]
Refractive Index	n _{20/D} 1.411	[4] [15]
Flash Point	21.7 °C - 24 °C (71.1 °F - 75.2 °F)	[4]

Experimental Protocols

Protocol 1: Handling and Dispensing DVTMS under Inert Atmosphere

Objective: To safely transfer a precise volume of DVTMS while preventing exposure to atmospheric moisture.

Materials:

- Schlenk flask or oven-dried round-bottom flask with a rubber septum
- Bottle of **Divinyl tetramethyldisiloxane**
- Dry nitrogen or argon source connected to a Schlenk line or manifold
- Oven-dried and cooled syringes and needles
- Standard PPE (gloves, safety goggles)

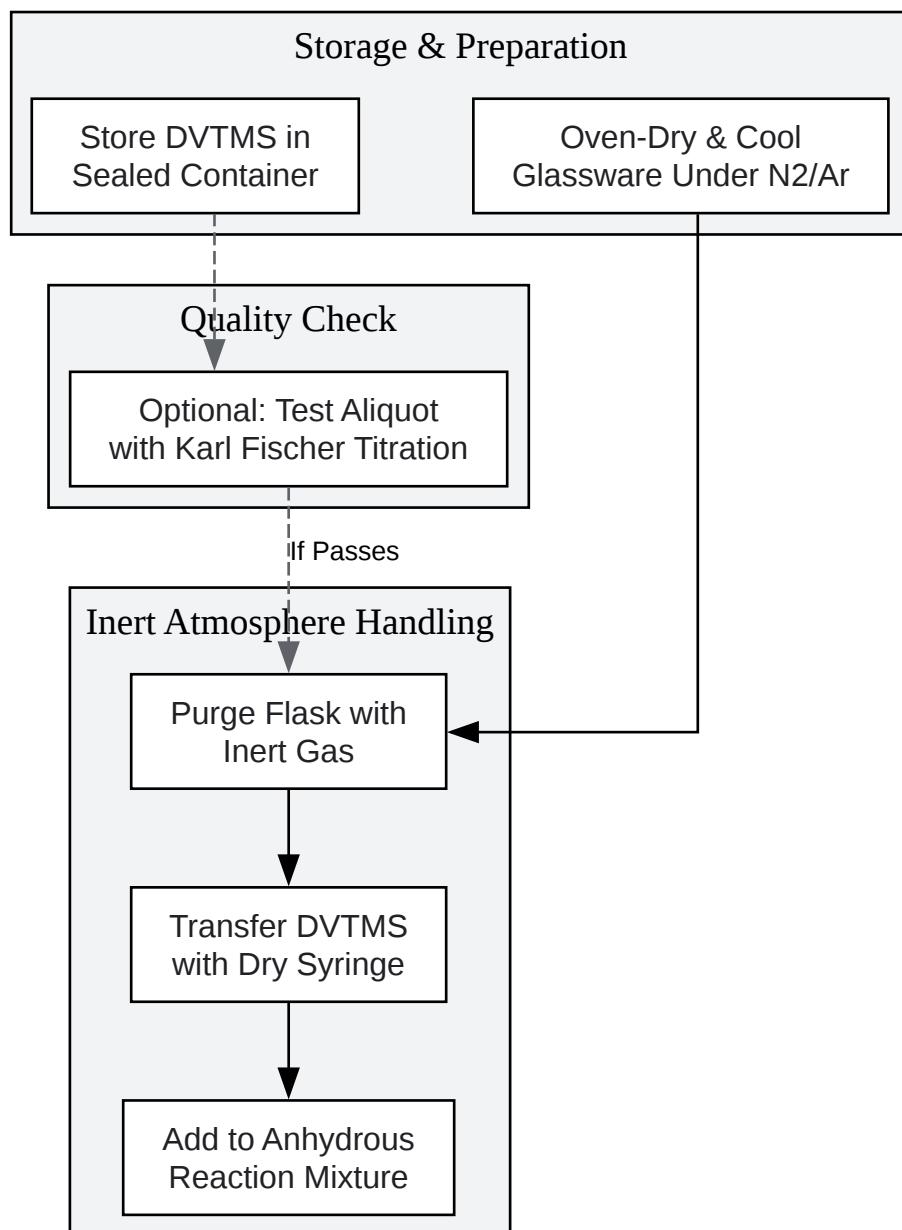
Methodology:

- Prepare Glassware: Ensure the receiving flask is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot. Allow it to cool to room temperature under a positive pressure of inert gas.
- Inert Gas Purge: Puncture the septum of the receiving flask with a needle connected to the inert gas line and another needle to act as an outlet. Cycle between vacuum and backfilling with inert gas at least three times.
- Prepare Reagent Bottle: The DVTMS bottle should ideally have a septum-sealed cap. If not, quickly replace the cap with one. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.
- Syringe Preparation: Purge a dry syringe with inert gas by drawing the gas into the syringe and expelling it three times.
- Transfer: Puncture the septum on the DVTMS bottle with the purged syringe needle. Invert the bottle and slowly draw the desired volume of liquid into the syringe.
- Dispense: Remove the syringe from the reagent bottle and quickly insert it through the septum of the receiving flask. Dispense the liquid into the flask.
- Storage of Syringe: After use, the syringe should be cleaned immediately and thoroughly.
- Resealing: Ensure the DVTMS bottle is stored under a positive pressure of inert gas or is tightly resealed immediately after use.

Protocol 2: Moisture Determination by Karl Fischer Titration

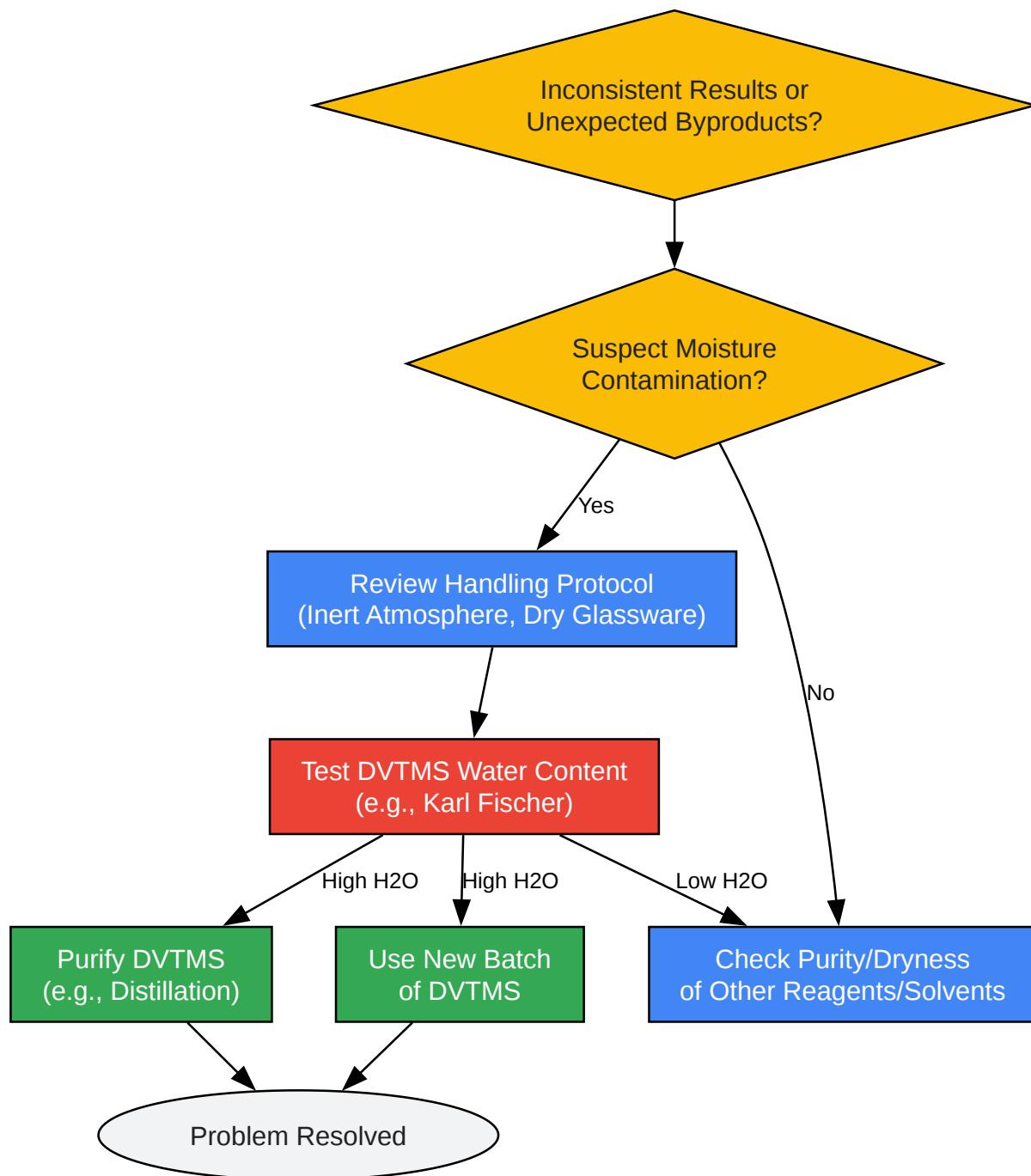
Objective: To accurately quantify the water content in a sample of DVTMS.

Materials:

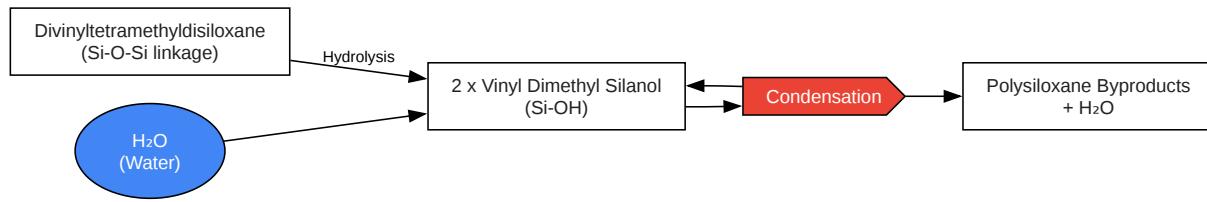

- Karl Fischer titrator (volumetric or coulometric)

- Appropriate Karl Fischer reagents (titrant and solvent) for ketones and siloxanes
- Dry, gas-tight syringe
- DVTMS sample
- Anhydrous methanol or other suitable solvent for cleaning

Methodology:


- Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Condition the titration cell by running a pre-titration to eliminate any ambient moisture until a stable, low drift rate is achieved.
- Sample Preparation: In a dry environment (e.g., glovebox), draw a precise volume or weight of the DVTMS sample into a clean, dry, gas-tight syringe.
- Sample Injection: Record the exact weight of the sample if using a balance. Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is below the surface of the solvent.
- Titration: Start the titration. The instrument will automatically add the Karl Fischer titrant until the endpoint is reached, where all the water in the sample has reacted.
- Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the amount of sample injected. The result is typically expressed in parts per million (ppm) or percentage (%).
- Cleaning: Clean the syringe immediately with anhydrous solvent.
- Verification: Run a standard with a known water content to verify the accuracy of the instrument and reagents.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for handling moisture-sensitive DVTMS.

[Click to download full resolution via product page](#)

Caption: Troubleshooting decision tree for experiments involving DVTMS.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of DVTMS hydrolysis and condensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Divinyltetramethyldisiloxane (DVTMS) - GW United Silicones [gwunitedsilicones.com]
- 5. CN102718788A - Preparation process of tetramethyl divinyl disiloxane - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gelest.com [gelest.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
- 11. mt.com [mt.com]
- 12. news-medical.net [news-medical.net]

- 13. resolvemass.ca [resolvemass.ca]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Divinyltetramethyldisiloxane | 2627-95-4 [chemicalbook.com]
- To cite this document: BenchChem. [Managing moisture sensitivity of Divinyl tetramethyldisiloxane during experiments]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8804842#managing-moisture-sensitivity-of-divinyl-tetramethyldisiloxane-during-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com